

Lsd1-IN-25: A Technical Guide to its Role in Histone Demethylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lsd1-IN-25

Cat. No.: B12389057

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Lsd1-IN-25**, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). It details the compound's mechanism of action, its impact on cellular processes, and the experimental methodologies used for its characterization.

Introduction: Lysine-Specific Demethylase 1 (LSD1)

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.^{[1][2][3]} LSD1 was the first histone demethylase to be discovered, challenging the long-held belief that histone methylation was a permanent epigenetic mark.^{[4][5]} It specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active transcription, thereby leading to gene repression.^{[1][6]} Conversely, in complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.^{[1][6][7]}

LSD1's activity is integral to numerous cellular processes, including cell proliferation, differentiation, and embryonic development.^[8] Its dysregulation and overexpression have been linked to various cancers, such as prostate, breast, and lung cancer, as well as acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.^[8] LSD1 is often a component of larger protein complexes, such as the CoREST and NuRD complexes, which are essential for its ability to demethylate nucleosomes.^{[1][9]}

Lsd1-IN-25: A Potent and Selective LSD1 Inhibitor

Lsd1-IN-25 (also referred to as Compound 9j in some literature) is a potent, selective, and orally active small molecule inhibitor of LSD1.[\[10\]](#) Its inhibitory action restores histone methylation levels, leading to significant anti-tumor effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[\[10\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Lsd1-IN-25**, detailing its biochemical potency and its effects on various cancer cell lines.

Table 1: Biochemical Potency of Lsd1-IN-25

Parameter	Value	Description
IC ₅₀	46 nM	The half-maximal inhibitory concentration against LSD1 enzyme activity. [10]
K _i	30.3 nM	The inhibition constant, indicating the binding affinity of the inhibitor to the LSD1 enzyme. [10]

Table 2: Cellular Activity of Lsd1-IN-25

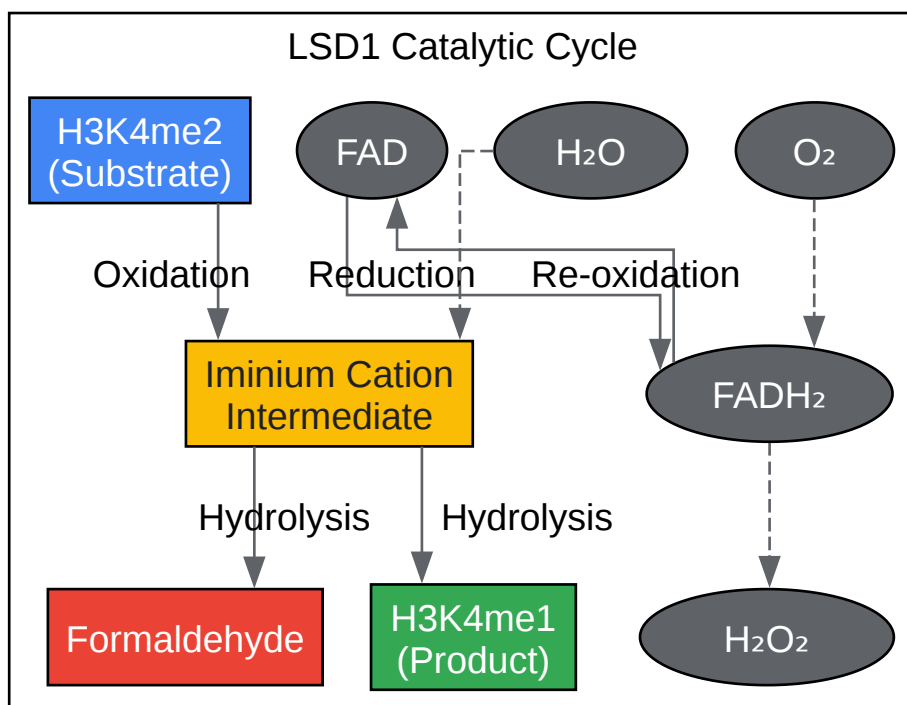
Assay	Cell Line	Treatment	Result
Cell Proliferation	Various solid tumor lines ¹	0-20 μ M for 72h	Potent anti-proliferative activity observed. [10]
Apoptosis Induction	H1650	1 μ M, 2 μ M, 4 μ M for 24h	43.9%, 44.5%, and 45.7% apoptotic cells, respectively (vs. 12.7% in control). [10]
Cell Cycle Arrest	H1650	1 μ M, 2 μ M, 4 μ M for 24h	S-phase population increased to 33.32%, 39.81%, and 43.26%, respectively (vs. 29.97% in control). [10]
In Vivo Tumor Reduction	H1650 Xenograft	10 mg/kg (oral, daily)	41.5% reduction in average tumor weight over 21 days. [10]
In Vivo Tumor Reduction	H1650 Xenograft	20 mg/kg (oral, daily)	64.0% reduction in average tumor weight over 21 days. [10]

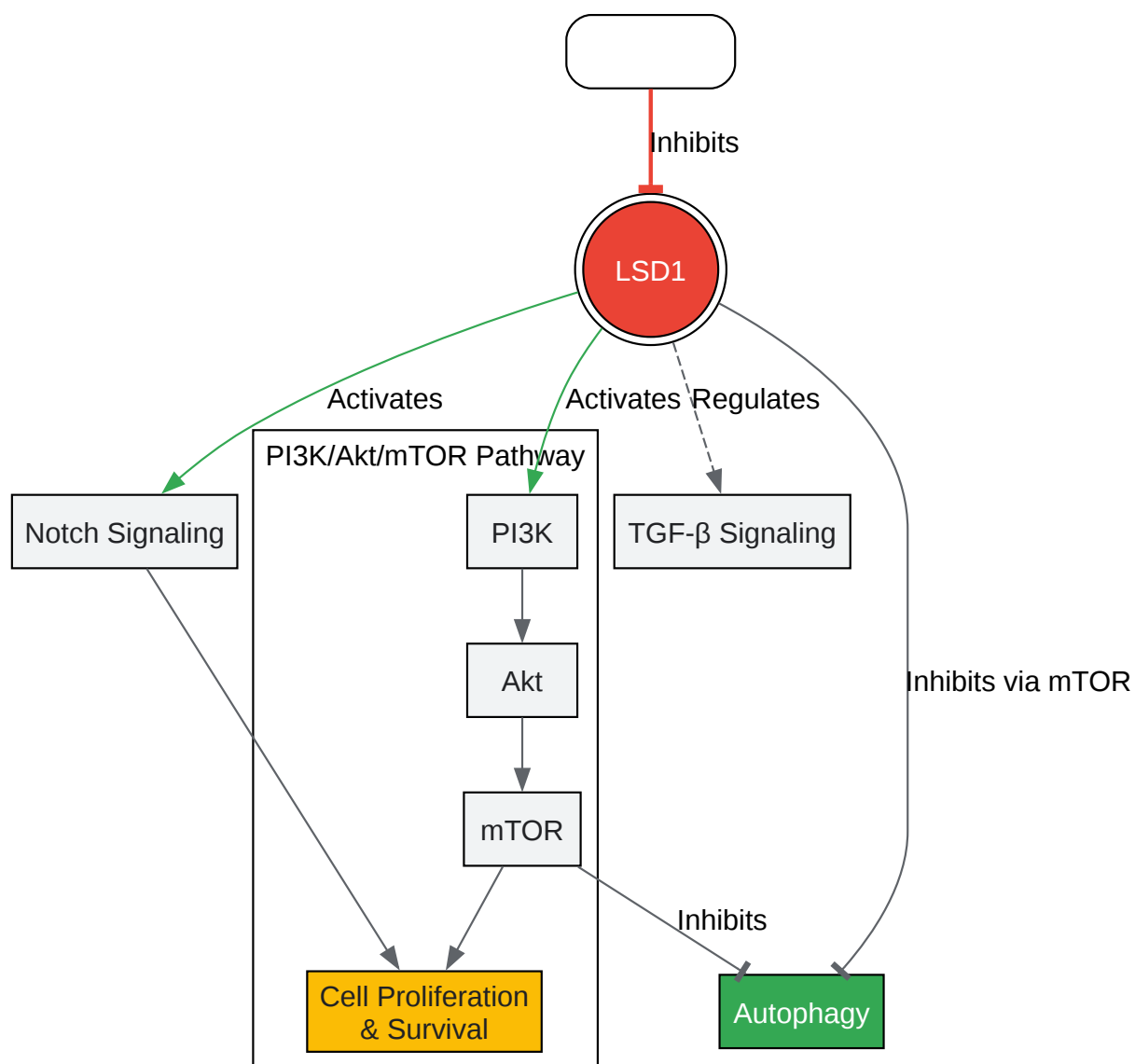
¹ Cell lines tested include MGC-803, SGC-7901, GES-1, MCF-7, H1650, A549, H460, PC-3, and EC-109.[\[10\]](#)

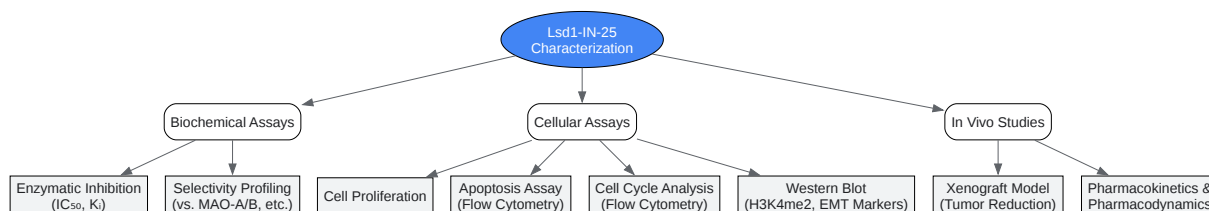
Mechanism of Action and Cellular Consequences

LSD1-Mediated Histone Demethylation

LSD1 catalyzes the demethylation of histone lysine residues through a FAD-dependent oxidative process.[\[8\]](#) In this reaction, the methylated lysine is oxidized to an iminium cation intermediate, while FAD is reduced to FADH₂.[\[8\]](#) The FADH₂ is then re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[\[8\]](#) The unstable iminium cation is subsequently hydrolyzed, yielding a demethylated lysine and formaldehyde.[\[8\]](#)







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new potent lysine specific histone demethylase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Lsd1-IN-25: A Technical Guide to its Role in Histone Demethylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389057#lsd1-in-25-role-in-histone-demethylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com